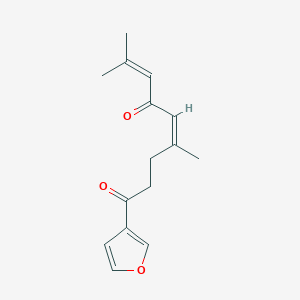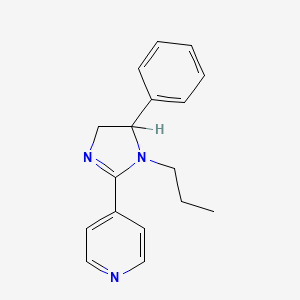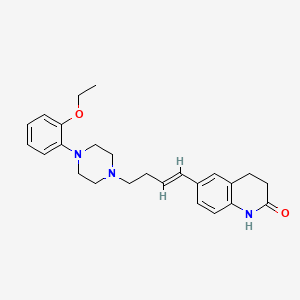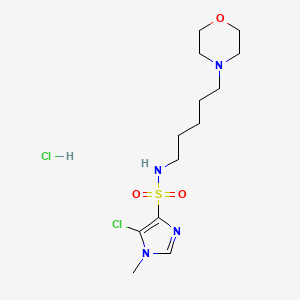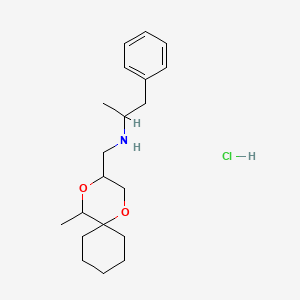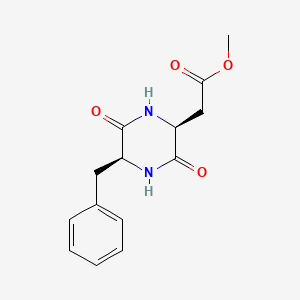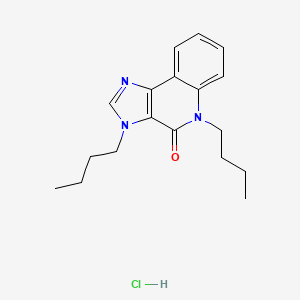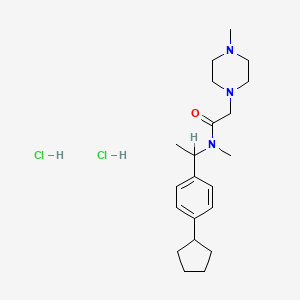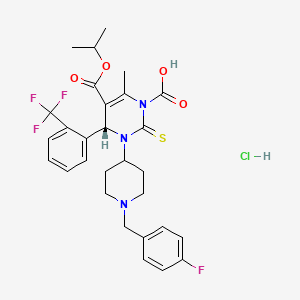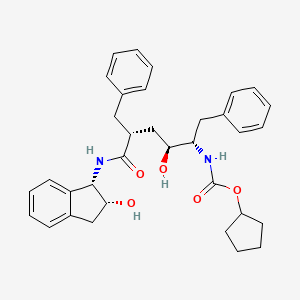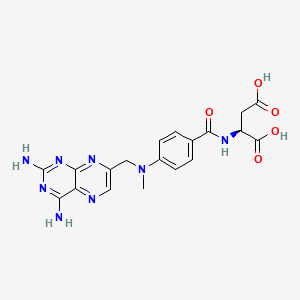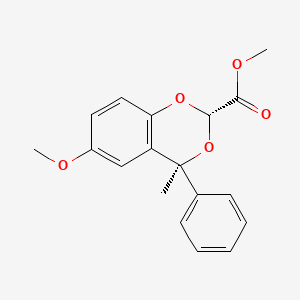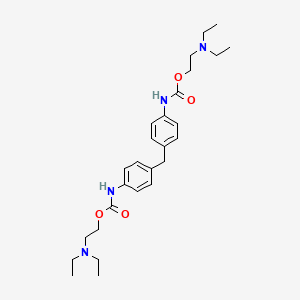
4,4'-Bis(2-diethylaminoethyl carbamate)diphenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(2-diethylaminoethyl carbamate)diphenylmethane is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two diethylaminoethyl carbamate groups attached to a diphenylmethane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-diethylaminoethyl carbamate)diphenylmethane typically involves the reaction of diphenylmethane with diethylaminoethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(2-diethylaminoethyl carbamate)diphenylmethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(2-diethylaminoethyl carbamate)diphenylmethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on different biological pathways.
Industry: It is used in the production of various industrial products, including polymers and other materials.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(2-diethylaminoethyl carbamate)diphenylmethane involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4,4’-Bis(2-diethylaminoethyl carbamate)diphenylmethane include:
- 4,4’-Bis(dimethylamino)benzophenone
- 4,4’-Bis(diethylamino)benzophenone
Uniqueness
What sets 4,4’-Bis(2-diethylaminoethyl carbamate)diphenylmethane apart from these similar compounds is its unique structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
32022-53-0 |
|---|---|
Molekularformel |
C27H40N4O4 |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl N-[4-[[4-[2-(diethylamino)ethoxycarbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C27H40N4O4/c1-5-30(6-2)17-19-34-26(32)28-24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)29-27(33)35-20-18-31(7-3)8-4/h9-16H,5-8,17-21H2,1-4H3,(H,28,32)(H,29,33) |
InChI-Schlüssel |
MYMGSAARWXWCAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
